molecular formula C14H11ClO3 B8071619 Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester

Cat. No.: B8071619
M. Wt: 262.69 g/mol
InChI Key: HLHQLZSBCCRTLB-UHFFFAOYSA-N
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Description

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester is a chemical compound with the molecular formula C16H14Cl2O3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a benzene ring, a chloro group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester typically involves the esterification of the corresponding acid. One common method involves the reaction of 4-chloro-a-(4-chlorophenyl)-a-hydroxybenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-chloro-a-(4-chlorophenyl)-a-hydroxybenzeneacetic acid.

    Reduction: The major product is 4-chloro-a-(4-chlorophenyl)-a-hydroxybenzeneethanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The chloro groups and the ester functional group play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid,4-chloro-a-phenyl-
  • Benzeneacetic acid,4-chloro-a-(4-chlorophenoxy)-

Uniqueness

Benzeneacetic acid,4-chloro-a-(4-chlorophenyl)-a-hydroxy-, ethyl ester is unique due to the presence of both chloro groups and the ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

chloro 2-hydroxy-2,2-diphenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-18-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHQLZSBCCRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870575
Record name 2-(Chlorooxy)-2-oxo-1,1-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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